Isoquinolin-1-yl(thiophen-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50966-58-0 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31g/mol |
IUPAC Name |
isoquinolin-1-yl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C14H11NOS/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9,14,16H |
InChI Key |
JTOLXTYEZMNSNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CS3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CS3)O |
Origin of Product |
United States |
Synthetic Methodologies for Isoquinolin 1 Yl Thiophen 2 Yl Methanol and Analogues
Established Synthetic Pathways to Isoquinoline-Thiophene Hybrid Compounds
Traditional synthetic routes offer reliable, albeit sometimes harsh, conditions for constructing the fundamental isoquinoline (B145761) structure, which can then be further functionalized.
Several classical name reactions are foundational to the synthesis of the isoquinoline ring system. These methods typically build the pyridine (B92270) part of the fused heterocyclic system onto a pre-existing benzene (B151609) ring derivative.
Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org The process begins with the acylation of a β-phenylethylamine, followed by an acid-catalyzed intramolecular cyclization and dehydration using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline. pharmaguideline.com The reaction proceeds through an electrophilic aromatic substitution, where an electron-rich benzene ring is required for efficient cyclization. organic-chemistry.org
Pomeranz–Fritsch Reaction: This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgthermofisher.comwikipedia.org The reaction is typically promoted by strong acids like sulfuric acid. wikipedia.org Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its versatility. thermofisher.com The success of the cyclization can be sensitive to the substituents on the benzaldehyde ring. shahucollegelatur.org.in
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. pharmaguideline.comquimicaorganica.org While it primarily yields tetrahydroisoquinolines, these can be oxidized to form the fully aromatic isoquinoline scaffold.
These established methods are summarized in the table below.
| Reaction Name | Precursors | Key Reagents | Intermediate/Product |
| Bischler-Napieralski | β-phenylethylamine, acyl chloride/anhydride | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pomeranz–Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄ | Isoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |
Once the isoquinoline nucleus is formed, or if a suitable precursor like 1-halo-isoquinoline is available, the thiophene (B33073) group can be introduced. A common and established method involves the use of organometallic reagents.
A highly plausible pathway to synthesize isoquinolin-1-yl(thiophen-2-yl)methanol is a two-step process:
Formation of a Ketone Intermediate: The key carbon-carbon bond between the isoquinoline C1 position and the thiophene C2 position can be formed using a Grignard reaction. 2-Thienylmagnesium bromide, a commercially available Grignard reagent, can react with an isoquinoline-1-carboxaldehyde. lookchem.comsigmaaldrich.com Alternatively, and often more practically, an acyl substitution can be performed. For example, the acylation of thiophene with an activated isoquinoline-1-carboxylic acid derivative (like an acyl chloride) under Friedel-Crafts conditions would yield the ketone, isoquinolin-1-yl(thiophen-2-yl)ketone.
Reduction to the Alcohol: The resulting ketone intermediate is then reduced to the target secondary alcohol, this compound. This reduction is a standard transformation and can be achieved with high efficiency using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
This organometallic addition/reduction sequence represents a classic and reliable approach to the target molecule.
Advanced Catalytic Approaches in the Synthesis of this compound Derivatives
Modern organic synthesis has seen a surge in the development of powerful catalytic methods that offer greater efficiency, atom economy, and functional group tolerance compared to classical techniques.
Direct C-H functionalization has emerged as a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.de This strategy can be applied to construct isoquinoline-thiophene hybrids in novel ways. For example, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a known method for producing isoquinolones. nih.gov By using a thiophene-substituted alkyne in this reaction, one could generate an isoquinolone core already bearing the desired thiophene moiety. Similarly, direct C-H arylation of thiophenes using palladium catalysts with halo-isoquinolines offers a convergent route. rsc.org Iodine-catalyzed methods have also been developed for the multiple C-H functionalization of isoquinolines. rsc.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.comnih.gov Several MCRs have been designed for the synthesis of both thiophene tandfonline.combohrium.comnih.gov and isoquinoline derivatives. nih.goviau.ir For instance, a four-component reaction involving isoquinoline, acetylenic compounds, isothiocyanates, and alkyl bromides has been reported to produce highly substituted thiophenes. tandfonline.combohrium.com By carefully selecting thiophene-containing starting materials, it is conceivable to design a novel MCR that assembles the this compound skeleton or a close precursor in a single, highly convergent step.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry and offers versatile methods for synthesizing isoquinoline-thiophene hybrids. A primary strategy is the Suzuki-Miyaura coupling, which would involve the reaction of a 1-halo-isoquinoline (e.g., 1-bromo- or 1-chloroisoquinoline) with a thiophene-2-boronic acid derivative in the presence of a palladium catalyst and a base. This method is known for its broad functional group tolerance.
Another powerful palladium-catalyzed approach is the direct arylation of thiophenes. rsc.org This involves the coupling of an unfunctionalized thiophene C-H bond directly with a halo-isoquinoline, offering a more atom-economical alternative to traditional cross-coupling. rsc.org Furthermore, palladium-catalyzed tandem reactions, such as the C-H allylation and oxidative cyclization of benzylamines with appropriate coupling partners, can be used to construct the isoquinoline ring itself, with the potential to incorporate a thiophene moiety during the process. nih.gov
Compound Names Table
| Common Name | Systematic Name |
| Isoquinoline | Isoquinoline |
| Thiophene | Thiophene |
| This compound | This compound |
| 2-Thienylmagnesium bromide | Bromo(thiophen-2-yl)magnesium |
| Phosphoryl chloride | Phosphorus(V) oxychloride |
| Phosphorus pentoxide | Diphosphorus pentoxide |
| Sodium borohydride | Sodium tetrahydridoborate |
| Lithium aluminum hydride | Lithium tetrahydridoaluminate |
| 1-Bromo-isoquinoline | 1-Bromoisoquinoline |
| Thiophene-2-boronic acid | Thiophen-2-ylboronic acid |
Derivatization Strategies for Enhancing Molecular Diversity
The molecular framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These derivatization strategies are crucial for exploring the chemical space around the parent compound and for fine-tuning its properties. Key approaches include modifications of the isoquinoline and thiophene rings, as well as the benzylic hydroxyl group.
The thiophene ring is known to readily undergo electrophilic aromatic substitution reactions, typically at the C5 position, which is activated by the sulfur atom. nih.gov This allows for the introduction of various functional groups. Similarly, the isoquinoline nucleus can be functionalized. Transition metal-catalyzed reactions, such as those employing rhodium(III) or ruthenium(II), have become powerful tools for the C-H activation and subsequent annulation or substitution of the isoquinoline core to build more complex fused systems. organic-chemistry.orgnih.gov Furthermore, the nitrogen atom of the isoquinoline ring can be alkylated to form quaternary ammonium (B1175870) salts. cutm.ac.in
Another key site for derivatization is the hydroxyl group of the methanol (B129727) bridge. Standard organic reactions such as esterification or etherification can be employed to introduce a variety of substituents, thereby altering the molecule's steric and electronic properties.
More complex strategies involve multi-component reactions (MCRs) where precursors to the main scaffold are combined in a one-pot synthesis to generate highly diverse and complex molecules. nih.govresearchgate.net For instance, Ugi-type reactions followed by intramolecular cyclization can lead to novel heterocyclic systems built upon the isoquinoline framework. nih.govresearchgate.net The integration of thiophene and isoquinoline substructures through innovative synthetic pathways, such as Stobbe-type condensations followed by cyclization with various nitrogen nucleophiles, has been shown to produce novel thiophene-isoquinolinone hybrids. nih.govresearchgate.net
The table below summarizes various derivatization strategies.
Methodologies for Structural Elucidation of Novel Derivatives
The definitive identification and structural confirmation of newly synthesized derivatives of this compound rely on a combination of modern spectroscopic and analytical techniques. An integrative approach is often necessary for the comprehensive characterization of these novel compounds. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. researchgate.netresearchgate.net
¹H NMR: Provides information about the number, environment, and connectivity of protons. Chemical shifts and coupling constants are invaluable for determining the substitution patterns on both the isoquinoline and thiophene rings.
¹³C NMR: Reveals the number and type of carbon atoms in the molecule, complementing the data from ¹H NMR. chemicalbook.com
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish covalent connectivity within the molecule, which is crucial for unambiguously assigning the structure of complex derivatives.
Mass Spectrometry (MS) is essential for determining the molecular weight of the synthesized compounds and providing clues about their structure through fragmentation analysis. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Techniques like Collision-Induced Dissociation (CID) can be used to study the fragmentation pathways, which helps in identifying the core structure and the nature of the substituents. scielo.br
X-ray Crystallography offers the most definitive structural proof. By obtaining a suitable single crystal of a derivative, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation. rsc.org
Spectroscopic Methods like UV-Vis and IR are also employed.
UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated π-system of the molecule. Modifications to the structure are reflected as shifts in the absorption maxima. rsc.org
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., -OH, C=O, N-H) introduced during derivatization. researchgate.net
The table below outlines the primary analytical methods used for structural elucidation.
Compound Reference Table
The following table lists the chemical compounds mentioned in this article.
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of Isoquinolin 1 Yl Thiophen 2 Yl Methanol
Mechanistic Investigations of Isoquinoline (B145761) Ring Formation and Functionalization
The construction of the isoquinoline skeleton in molecules such as Isoquinolin-1-yl(thiophen-2-yl)methanol is often achieved through well-established cyclization reactions, most notably the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.orgpharmaguideline.com This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. wikipedia.org The process is typically facilitated by dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under acidic conditions. organic-chemistry.orgnrochemistry.com
The mechanism of the Bischler-Napieralski reaction has been the subject of detailed study, with two primary pathways proposed. wikipedia.orgnrochemistry.com
Path A: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent cyclization and elimination lead to the formation of the 3,4-dihydroisoquinoline (B110456) product. wikipedia.orgnrochemistry.com
Path B: This alternative mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization to yield the dihydroisoquinoline. wikipedia.orgnrochemistry.com
It is believed that the specific reaction conditions can influence which mechanistic pathway predominates. wikipedia.org The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline system using catalysts like palladium. pharmaguideline.comwikipedia.org The efficiency of the Bischler-Napieralski cyclization is enhanced by the presence of electron-donating groups on the aryl ring. nrochemistry.com
Another significant method for isoquinoline synthesis is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com The key electrophilic species in this reaction is the iminium ion formed from the condensation. wikipedia.org Variations of this reaction, such as the Pictet-Gams reaction, utilize a β-hydroxy-β-phenylethylamine, which undergoes dehydration simultaneously with cyclization to directly form the isoquinoline ring. pharmaguideline.comwikipedia.org
Functionalization of the pre-formed isoquinoline ring can occur through various mechanisms. Direct hydroxylation at the C1 position can be achieved at high temperatures with potassium hydroxide. iust.ac.ir Palladium-catalyzed C-H activation is a modern and powerful tool for introducing substituents, such as in the oxidative coupling of isoquinoline N-oxides to form biquinolyls or in carbamoylation reactions. nih.govresearchgate.net
Reaction Pathways Involving Thiophene (B33073) Moiety Transformations
The thiophene ring in this compound is susceptible to a variety of transformations, primarily through electrophilic aromatic substitution. numberanalytics.combrainly.in Thiophene is significantly more reactive than benzene (B151609) towards electrophiles, a property attributed to the electron-donating effect of the sulfur atom which stabilizes the intermediate. numberanalytics.comchempedia.info
The general mechanism for electrophilic substitution on thiophene mirrors that of benzene, proceeding through a positively charged resonance-stabilized intermediate known as a Wheland intermediate or sigma complex. numberanalytics.combrainly.in The attack preferentially occurs at the C2 (or α) position, as the positive charge in the resulting intermediate can be delocalized over more atoms, including the sulfur, leading to greater stabilization compared to attack at the C3 (β) position. chempedia.infopearson.com If the C2 position is already substituted, as in the target molecule, subsequent electrophilic attack typically occurs at the C5 position. wikipedia.org
Common electrophilic substitution reactions for thiophene include:
Halogenation: Bromination, for example, proceeds readily to give 2,5-dihalothiophenes. wikipedia.org
Nitration: This is often achieved with a mixture of nitric and sulfuric acids, yielding primarily 2-nitrothiophene. numberanalytics.com
Friedel-Crafts Acylation: This reaction with acyl chlorides in the presence of a Lewis acid catalyst forms acylthiophenes. numberanalytics.com
Oxidation of the thiophene ring can occur at either the sulfur atom, forming a thiophene-S-oxide, or across a double bond to yield a thiophene epoxide. wikipedia.orgnih.gov The cytochrome P450-mediated oxidation, for instance, is proposed to proceed through a radical process involving a highly electron-deficient iron-oxo species that reacts with the π-electrons of the thiophene ring to generate arene oxide intermediates. nih.gov These intermediates can then rearrange, sometimes via an NIH shift, to form hydroxythiophenes. nih.gov
Identification of Key Intermediates and Catalytic Cycles
The synthesis and transformation of this compound involve several key intermediates and catalytic cycles that dictate the reaction pathways and product formation.
In the Bischler-Napieralski synthesis of the isoquinoline core, several transient species are crucial. organic-chemistry.org Depending on the precise mechanism, key intermediates include the initial β-arylethylamide, a dichlorophosphoryl imine-ester, and the highly reactive nitrilium ion. organic-chemistry.orgwikipedia.orgnrochemistry.com The cyclization product is a 3,4-dihydroisoquinoline, which itself is an intermediate that is often oxidized in a subsequent step to the final aromatic isoquinoline. pharmaguideline.comwikipedia.org
For the Pictet-Spengler reaction , the central intermediate is the iminium ion, formed from the condensation of the β-arylethylamine and an aldehyde. wikipedia.org This electrophilic species is attacked by the electron-rich aromatic ring, leading to a spirocyclic intermediate which then rearranges and deprotonates to give the tetrahydroisoquinoline product. wikipedia.org
Catalytic cycles are prominent in modern methods for isoquinoline synthesis and functionalization. Transition metals like palladium, rhodium, and ruthenium are frequently employed. researchgate.netmdpi.comorganic-chemistry.org For example, in a palladium-catalyzed C-H activation/annulation reaction to form isoquinolones, the proposed cycle involves:
Coordination of the catalyst to the starting material.
C-H activation to form a metallacyclic intermediate.
Insertion of a coupling partner (like an allene (B1206475) or alkyne) into the metal-carbon bond. mdpi.com
Reductive elimination to release the product and regenerate the active catalyst, often with the help of an oxidant like silver carbonate to close the cycle. mdpi.com
Rhodium(III)-catalyzed syntheses often proceed via C-H activation directed by a functional group (like an oxime or imine), followed by cyclization with a coupling partner such as an alkyne. organic-chemistry.orgresearchgate.net The catalytic cycle involves the formation of a rhodacycle intermediate, migratory insertion of the alkyne, and subsequent reductive elimination or other transformations to yield the final product and regenerate the Rh(III) catalyst. researchgate.net
Table 1: Key Intermediates in Isoquinoline Synthesis
| Reaction | Key Intermediate(s) | Role | Source(s) |
| Bischler-Napieralski | Nitrilium ion or Imine-ester | Key electrophile for intramolecular cyclization | wikipedia.orgnrochemistry.comslideshare.net |
| Bischler-Napieralski | 3,4-Dihydroisoquinoline | Initial cyclized product, precursor to aromatic isoquinoline | organic-chemistry.orgpharmaguideline.com |
| Pictet-Spengler | Iminium ion | Key electrophile for intramolecular cyclization | wikipedia.orgdepaul.edu |
| Pictet-Spengler | Spirocycle | Intermediate formed after nucleophilic attack of the aryl ring | wikipedia.org |
| Pd-Catalyzed Annulation | Palladacycle | Metallacyclic intermediate formed via C-H activation | nih.govmdpi.com |
| Rh-Catalyzed Annulation | Rhodacycle | Metallacyclic intermediate formed via C-H activation | researchgate.net |
Theoretical Approaches for Predicting Reaction Regioselectivity and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms and predicting the outcomes of chemical reactions involving complex molecules like this compound. rsc.orgnih.govrsc.org These theoretical approaches can model reaction pathways, calculate the energies of transition states and intermediates, and thus predict the kinetic and thermodynamic favorability of different outcomes. rsc.orgresearchgate.net
Regioselectivity: DFT calculations are widely used to predict the regioselectivity of electrophilic aromatic substitutions. For the thiophene ring, theoretical studies confirm that electrophilic attack is kinetically and thermodynamically favored at the α-carbon (C2/C5) over the β-carbon (C3/C4). researchgate.net This is explained by the greater stability of the transition state leading to α-substitution. researchgate.net Similarly, for the isoquinoline ring, DFT can model the C-H activation steps in metal-catalyzed functionalization to predict which C-H bond is most likely to react. nih.gov Fukui function calculations, derived from DFT, can identify the most reactive sites for nucleophilic and electrophilic attack within a molecule. nih.gov
Stereoselectivity: The central carbon of the methanol (B129727) bridge in this compound is a chiral center. Predicting the stereochemical outcome of its formation or subsequent reactions is a key challenge that can be addressed computationally. rsc.org By modeling the transition states leading to the (R) and (S) enantiomers, chemists can calculate the respective activation energy barriers. nih.gov The enantiomeric excess (e.e.) of a reaction is related to the difference in these free energy barriers (ΔΔG‡). A lower energy barrier for one transition state indicates that the corresponding enantiomer will be formed preferentially. rsc.org These computational models can account for the influence of chiral catalysts, substrates, and reagents on the 3D geometry of the transition state, providing a rational basis for designing highly stereoselective syntheses. researchgate.netmdpi.com Recent advances also include the use of machine learning methods, trained on experimental and computational data, to quantitatively predict the enantioselectivity of reactions. researchgate.net
Table 2: Application of Theoretical Methods
| Property Predicted | Theoretical Method | Key Insights | Source(s) |
| Regioselectivity | DFT, Fukui Functions | Identifies most reactive sites for electrophilic attack (e.g., C2 on thiophene) by comparing transition state energies and local nucleophilicity. | nih.govresearchgate.netresearchgate.net |
| Stereoselectivity | DFT, Transition State Analysis | Calculates energy differences (ΔΔG‡) between diastereomeric transition states to predict the major stereoisomer formed. | rsc.orgnih.gov |
| Reaction Mechanism | DFT, Intrinsic Reaction Coordinate (IRC) | Maps the entire reaction pathway, confirming connections between intermediates and transition states. Elucidates catalytic cycles (e.g., Ni(0)/Ni(II)). | nih.govacs.org |
| Reactivity | HOMO-LUMO Gap Analysis | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity. | nih.govmdpi.com |
Structure Activity Relationship Sar Studies of Isoquinolin 1 Yl Thiophen 2 Yl Methanol and Its Derivatives
Systematic Structural Modifications and Their Correlation with Biological Response
SAR studies are fundamental to medicinal chemistry, systematically altering a lead compound's structure to identify key chemical features responsible for its biological activity and to enhance potency and selectivity. nuph.edu.ua For derivatives of the Isoquinolin-1-yl(thiophen-2-yl)methanol scaffold, research has explored modifications at the C-1 position of the isoquinoline (B145761) ring, substitutions on the heterocyclic rings, and alterations of the linker group to probe their impact on various biological targets.
One notable study investigated a series of thiophene-isoquinolinone hybrids for larvicidal activity against the mosquito vector Culex pipiens. researchgate.net In this research, a key synthetic intermediate, a thiophene-based half-ester structurally related to this compound, demonstrated exceptionally high potency, with a median lethal concentration (LC₅₀) of 0.004 µg/mL. researchgate.net This was significantly more toxic to the larvae than the subsequently synthesized, more complex derivatives and the reference insecticide, chlorpyrifos. researchgate.net Further derivatization of this core structure led to compounds with varied, though generally lower, potencies. For instance, derivatives 5f , 6 , and 7 (see compound list) showed significant larvicidal effectiveness with LC₅₀ values of 0.3, 0.1, and 1.85 µg/mL, respectively. researchgate.net This highlights that even minor structural modifications can drastically alter biological response and that sometimes a simpler synthetic precursor can exhibit superior activity. researchgate.net
In the context of anticancer activity, studies on related isoquinolin-1(2H)-one scaffolds have shown that substituents at various positions significantly influence cytotoxicity. For example, in a series of 3-aminoisoquinolin-1(2H)-ones, derivatives bearing a thiazolyl or pyrazolyl substituent at the 3-amino group, with no substitution at the C-4 position, were the most effective against a panel of 60 human cancer cell lines. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a lead compound, showing potent and selective growth inhibition, particularly against breast cancer cell lines. univ.kiev.ua Another study on isoquinolin-1-ones identified 3-biphenyl-N-methylisoquinolin-1-one as a highly potent anticancer agent against five different human cancer cell lines. nih.gov
Furthermore, research into C-1 substituted tetrahydroisoquinolines has established their potential as antimycobacterial agents. nih.gov These studies sought to expand the understanding of SAR to develop adjunct therapies for tuberculosis. Several C-1 substituted compounds were found to inhibit the growth of mycobacteria and act synergistically with existing first-line drugs like rifampicin (B610482) and ethambutol, potentially delaying the emergence of resistance. nih.gov
Table 1: Larvicidal Activity of Selected Thiophene-Isoquinolinone Hybrids against Culex pipiens
| Compound | LC₅₀ (µg/mL) |
| Intermediate 1a | 0.004 |
| Derivative 5f | 0.3 |
| Derivative 6 | 0.1 |
| Derivative 7 | 1.85 |
| Chlorpyrifos (Reference) | 293.8 |
| Data sourced from a study on thiophene-isoquinolinone hybrids. researchgate.net |
Conformational Analysis and Bioactive Conformations in this compound Analogues
The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. Conformational analysis helps identify the specific spatial orientation, or "bioactive conformation," that a molecule must adopt to bind effectively to its receptor. This is often investigated using computational methods like molecular docking and molecular dynamics simulations.
For thiophene-isoquinoline hybrids, molecular modeling studies have been employed to elucidate their mechanism of action. researchgate.net In the investigation of their larvicidal properties, molecular docking simulations revealed that the most active compounds could bind strongly and specifically to both acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net This suggests a potential dual-target mechanism contributing to their neurotoxic effects on the larvae. researchgate.net Molecular dynamics simulations further supported these findings, confirming stable interactions within the binding sites of these neurological targets. researchgate.net
In broader studies of isoquinoline derivatives, molecular modeling has been instrumental in understanding ligand-target interactions. For example, in the development of novel cyclin-dependent kinase 8 (CDK8) inhibitors based on an isoquinoline scaffold, molecular docking and dynamics explored the binding mode between ligands and the receptor. nih.gov These analyses revealed that hydrogen bond interactions with specific amino acid residues, such as LYS52, were crucial for the activity of these compounds. nih.gov The relative orientation of the different ring systems is also a key determinant of activity. In the crystal structure of N-[3-(2-Methyl-phenyl)isoquinolin-1-yl]formamide, a related C-1, C-3 substituted isoquinoline, the isoquinoline and benzene (B151609) fragments are nearly perpendicular to each other, with a dihedral angle of 81.79°. nih.gov This type of analysis provides crucial insights into the spatial requirements of the receptor's binding pocket.
Influence of Substituent Effects on Ligand-Target Interactions
The addition of different chemical groups (substituents) to the core structure of this compound can profoundly influence its interaction with biological targets through electronic and steric effects.
Electronic effects refer to the influence of a substituent on the electron distribution of the molecule, which can affect its ability to form hydrogen bonds, electrostatic interactions, or cation-π interactions with a receptor. Steric factors relate to the size and shape of the substituent, which can either facilitate a better fit in a binding pocket or cause hindrance that prevents effective binding.
In the study of thiophene-isoquinolinone hybrids, Density Functional Theory (DFT) calculations were used to confirm the favorable electronic properties and reactivity of the active compounds. researchgate.net Such calculations can determine how substituents alter the charge distribution across the molecule, influencing its binding affinity. General SAR studies on tetrahydroisoquinoline derivatives have shown that the presence of electron-donating, electron-withdrawing, and various heterocyclic functional groups on the molecular backbone plays a vital role in modulating the biological potential of the compounds. nuph.edu.uaresearchgate.net
Molecular modeling of isoquinoline-based CDK8 inhibitors illustrated that the bioactivity was most affected by a combination of steric, electrostatic, and hydrogen bond donor interactions. nih.gov Contour maps generated from these models provided a visual guide, indicating that introducing fluorine to an amino naphthyridine ring could improve molecular activity, likely due to its strong electron-withdrawing nature and ability to form specific interactions. nih.gov
Positional isomerism involves changing the point of attachment of substituents or entire chemical moieties. For example, moving the (thiophen-2-yl)methanol group from the C-1 position of the isoquinoline ring to another position would create a positional isomer, which may have drastically different biological activity due to a different spatial presentation of key interacting groups.
The isoquinoline core itself is often a result of scaffold hopping. In one study, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was proposed as a novel scaffold for EGFR inhibitors based on this principle. nih.gov Similarly, studies on anticancer agents have explored replacing parts of the isoquinoline system; for example, 3-aminoisoquinolin-1(2H)-one derivatives were found to be effective, with the nature of the heterocyclic substituent at the 3-position being critical for activity. univ.kiev.ua
Pharmacophore Mapping and Principles for Lead Optimization
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore mapping is a computational tool used to identify this arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) from a set of active molecules.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov For example, a pharmacophore-based virtual screening of over 1.3 million molecules from the ZINC database, based on isoquinoline-like CDK8 inhibitors, successfully identified 14 compounds with an indazole ring that were predicted to be potential antitumor inhibitors. nih.gov
Pharmacophore models are central to lead optimization, an iterative process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov The insights gained from SAR and conformational analysis are used to guide the design of new analogues. For instance, if a pharmacophore model identifies a critical hydrogen bond, new derivatives can be designed to enhance this interaction. If steric clashes are observed in docking studies, modifications can be made to reduce the size of certain substituents. The ultimate goal of lead optimization is to develop a single candidate drug with an optimal balance of properties for clinical evaluation. nih.gov
In Vitro Biological Activity Profiling of Isoquinolin 1 Yl Thiophen 2 Yl Methanol Analogues
Anti-proliferative Efficacy against Diverse Cancer Cell Lines
The anti-proliferative potential of isoquinoline (B145761) and thiophene-containing compounds has been a subject of significant investigation. While direct studies on isoquinolin-1-yl(thiophen-2-yl)methanol analogues are not extensively documented in publicly available research, the broader classes of isoquinoline and thiophene (B33073) derivatives have demonstrated notable activity against various cancer cell lines.
Research into related structures, such as 2-aroyl-3-arylquinoline derivatives, has shown promising results. For instance, certain compounds within this class exhibited significant inhibitory activity against human cancer cell lines including A549 (lung), H1299 (lung), MCF-7 (breast), and Huh-7 (liver), with IC50 values in the low micromolar range, comparable to the positive control, topotecan. nih.gov Specifically, compounds designated as 19a-19c in one study displayed IC50 values between 4.47 and 8.68 μM. nih.gov Another study on 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives, which share the thiazole feature with thiophene, identified compounds with potent antiproliferative effects against a panel of sixty cancer cell lines. nih.gov For example, against the HepG2 cell line, these derivatives showed IC50 values ranging from 3.13 to 30.54 μM. nih.gov
Similarly, 2-imino-5-arylidine-thiazolidine analogues have been evaluated for their anti-proliferative activity against the MCF7 breast cancer cell line. mdpi.com A library of these compounds showed excellent activity, with IC50 values for the most potent derivatives ranging from 0.27 to 1.15 μM, which was significantly more potent than the reference drug, cisplatin (B142131) (IC50 = 4.14 μM). mdpi.com
Table 1: Anti-proliferative Activity of Related Quinoline (B57606) and Thiazole/Thiazolidine Derivatives
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|
| 2-Aroyl-3-arylquinolines (e.g., 19a-19c) | A549, H1299, MCF-7, Huh-7 | 4.47 - 8.68 | nih.gov |
| 2-Oxoindolin-3-ylidene thiazole derivatives | HepG2 | 3.13 - 30.54 | nih.gov |
| 2-Imino-5-arylidine-thiazolidines (e.g., 5a-e) | MCF7 | 0.27 - 1.15 | mdpi.com |
| Cisplatin (Reference) | MCF7 | 4.14 | mdpi.com |
Evaluation of Antimicrobial Potentials: Antibacterial and Antifungal Activities
The antimicrobial properties of isoquinoline and thiophene derivatives are well-recognized. Hybrid molecules incorporating these two moieties are of particular interest for developing new antimicrobial agents.
Studies on quinolone derivatives have shown their effectiveness against a range of bacteria. For example, 2-quinolone and 1,2,4-triazole (B32235) hybrids, as well as 2-quinolone and coumarin (B35378) hybrids, have demonstrated activity against Gram-negative bacteria. nih.gov The introduction of a fluorine substituent has been shown to broaden the antibacterial spectrum of quinolones. nih.gov In one study, newly synthesized hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives were found to have bacteriostatic activity against Gram-positive strains like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, with some also showing activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govqub.ac.uk
Thiophene derivatives have also been investigated for their antimicrobial activities. nih.gov For instance, certain tetrazole-linked thiophene derivatives have been evaluated for their antimicrobial potential. nih.gov In a study on quinazolinone derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety, several compounds showed significant bactericidal potencies against plant pathogenic bacteria. researchgate.net Compounds 8m, 8n, and 8o had EC50 values of 69.0, 53.3, and 58.9 μg/mL, respectively, against Xanthomonas oryzae pv. oryzae, which were better than the commercial agent bismerthiazol (B1226852) (EC50 = 91.4 μg/mL). researchgate.net Some of these compounds also exhibited antifungal activity. researchgate.net
Table 2: Antimicrobial Activity of Related Quinazolinone Derivatives
| Compound | Pathogen | Reported EC50 (µg/mL) | Reference |
|---|---|---|---|
| 8m | Xanthomonas oryzae pv. oryzae | 69.0 | researchgate.net |
| 8n | Xanthomonas oryzae pv. oryzae | 53.3 | researchgate.net |
| 8o | Xanthomonas oryzae pv. oryzae | 58.9 | researchgate.net |
| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae | 91.4 | researchgate.net |
| 8m | Xanthomonas axonopodis pv. citri | 71.5 | researchgate.net |
| Bismerthiazol (Reference) | Xanthomonas axonopodis pv. citri | 60.5 | researchgate.net |
Enzyme Inhibition and Modulation Studies
Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, which are their primary targets. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, making them excellent targets for antibacterial agents. nih.gov The inhibitory effect of various quinolones against the decatenation activity of topoisomerase IV from S. aureus has been quantified, with IC50 values for some compounds being in the low microgram per milliliter range. nih.gov For example, levofloxacin (B1675101) and ciprofloxacin (B1669076) had IC50 values of 2.3 and 2.5 µg/mL, respectively, against S. aureus topoisomerase IV. nih.gov These values were significantly lower than those for DNA gyrase, suggesting topoisomerase IV is the primary target in this organism. nih.gov
Information regarding the inhibition of Cyclin-Dependent Kinases (CDKs) by this compound analogues is not prominently featured in the available scientific literature.
Plant-derived secondary metabolites, including certain alkaloids, have been identified as inhibitors of DNA topoisomerases. phcogrev.com For instance, camptothecin (B557342) and its analogues are potent inhibitors of topoisomerase I and are used in cancer therapy. phcogrev.com While the isoquinoline scaffold is a component of many bioactive alkaloids, specific studies detailing the topoisomerase I inhibitory activity of this compound analogues are limited.
Research into the inhibitory potential of related heterocyclic compounds against other enzyme systems is ongoing. For example, some thiophene derivatives have been investigated as potential inhibitors of 5-lipoxygenase. aobchem.com However, specific data on the inhibition of lipoxygenase or urease by this compound analogues is not detailed in the currently accessible literature.
Antioxidant Activity Assessments
The antioxidant potential of isoquinoline and thiophene derivatives has been explored in several studies. The benzylisoquinoline alkaloid berberine, for instance, has demonstrated the ability to scavenge free radicals in a concentration-dependent manner across various in vitro models. nih.gov
Studies on pyridopyrimidine derivatives containing a thiophene moiety have also been conducted to evaluate their antioxidant properties. In one such study, compounds were assessed using the DPPH radical scavenging assay and a nitric oxide inhibition assay. The results indicated that the presence of electron-releasing groups (like hydroxyl and amino) and electron-withdrawing groups (like trifluoromethyl) on the phenyl ring influenced the antioxidant activity.
Similarly, various quinoline derivatives have been screened for their in vitro antioxidant activities using methods like the DPPH and ABTS radical scavenging assays. researchgate.net Certain 4-aryl-hexahydroquinolines with methoxy (B1213986) groups on the aryl substituent showed enhanced antioxidant activity. researchgate.net While these studies underscore the antioxidant potential of the parent heterocyclic systems, a detailed antioxidant profile for this compound and its direct analogues requires further specific investigation.
Receptor Ligand Binding and Functional Assays (e.g., 5-HT3 Receptor Affinity)nih.gov
The therapeutic potential of compounds targeting the 5-HT3 receptor has spurred extensive research into the structure-activity relationships (SAR) of various heterocyclic scaffolds, including isoquinoline derivatives. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy, as well as for certain gastrointestinal disorders. acs.org The affinity of a ligand for the 5-HT3 receptor is a critical determinant of its potential efficacy. In vitro radioligand binding assays are commonly employed to determine this affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While direct experimental data on the 5-HT3 receptor affinity of this compound is not extensively available in the public domain, the SAR of structurally related isoquinoline analogues provides significant insights. Research into a series of (iso)quinoline and quinazoline (B50416) compounds has elucidated key structural features that govern high-affinity binding to the 5-HT3 receptor. nih.gov
A study focusing on the design and synthesis of potent 5-HT3 receptor ligands identified several high-affinity compounds through a [3H]granisetron displacement assay. nih.gov The investigation revealed that the nature and position of substituents on the isoquinoline ring system are crucial for receptor interaction. For instance, the introduction of a basic moiety, a common feature in many 5-HT3 receptor antagonists, was explored.
The core structure of isoquinoline itself has been used as a scaffold for developing such ligands. The affinity of unsubstituted isoquinoline for the 5-HT3A receptor was determined to have a pKi of 6.13. nih.gov Modifications at various positions on this scaffold have led to significant changes in binding affinity.
For example, the addition of an aniline (B41778) group at different positions of the isoquinoline scaffold demonstrated a marked impact on affinity. An analogue with an aniline group at the 2-position showed a significant decrease in affinity. nih.gov Conversely, other substitutions have been shown to enhance binding. A key finding from these studies is the importance of a hydrogen bond acceptor located at an optimal distance from a basic nitrogen atom for high-affinity binding. nih.gov
The following table summarizes the 5-HT3A receptor binding affinities of selected isoquinoline analogues from a comprehensive SAR study. This data highlights how modifications to the isoquinoline core influence receptor binding.
| Compound | Scaffold | R¹ | pKi nih.gov |
| 52 | Isoquinoline | H | 6.13 |
| 39 | Isoquinoline | 2-NH₂ | < 4 |
| 40 | Isoquinoline | 2-NMe | 5.46 |
Table 1: 5-HT3A Receptor Affinities of Selected Isoquinoline Analogues. Data sourced from a study on potent 5-HT3 receptor ligands. nih.gov
The data indicates that even minor substitutions on the isoquinoline ring can lead to substantial changes in receptor affinity. The dramatic drop in affinity for the 2-amino substituted analogue (Compound 39) compared to the parent isoquinoline (Compound 52) underscores the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituent. nih.gov
While the thiophene moiety present in this compound is a well-known pharmacophore in medicinal chemistry, its specific contribution to 5-HT3 receptor binding in this particular arrangement requires direct experimental evaluation. Thiophene derivatives are known to participate in various biological interactions, and the electronic properties of the sulfur atom can influence binding to receptor surfaces.
Functional assays, which measure the biological response to ligand binding (e.g., agonist or antagonist activity), are essential to fully characterize a compound's profile. For 5-HT3 receptor ligands, these assays often involve measuring ion flux through the channel in response to the compound. While binding affinity indicates how well a compound binds to the receptor, functional assays reveal the consequence of that binding. For many of the high-affinity isoquinoline analogues identified, they are expected to act as antagonists at the 5-HT3 receptor, a characteristic of many clinically used drugs in this class. acs.orgnih.gov
Computational Chemistry and Molecular Modeling in the Research of Isoquinolin 1 Yl Thiophen 2 Yl Methanol
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands, such as derivatives of isoquinolin-1-yl(thiophen-2-yl)methanol, interact with protein targets at the atomic level.
Molecular docking simulations are crucial for predicting how a ligand like a thiophene-isoquinoline hybrid fits into the active site of a target protein. These simulations explore numerous possible conformations and orientations of the ligand within the protein's binding pocket, calculating a score for each pose to estimate its stability. For instance, in studies of thiophene-isoquinolinone derivatives, docking has been used to identify the most stable binding modes within enzymes like acetylcholinesterase (AChE). nih.govresearchgate.net The top-ranked poses are selected based on criteria such as binding affinity (S-score) and root-mean-square deviation (RMSD) values, providing a static snapshot of the likely interaction. researchgate.net This predictive capability allows researchers to visualize how the isoquinoline (B145761) and thiophene (B33073) rings orient themselves to maximize contact with key residues in the protein's active site. Such studies have successfully been applied to various thiophene-containing heterocyclic compounds to predict their binding to targets like HIV-1 reverse transcriptase and acetylcholinesterase. nih.govnih.gov
Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. In studies of thiophene-isoquinolinone hybrids targeting AChE, docking revealed strong and specific interactions, suggesting a potential dual-target mechanism involving both acetylcholinesterase and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net Similarly, docking studies on 2-(thiophen-2-yl)-1H-indole derivatives identified key hydrogen bond and ring-stacking interactions within the enzyme's binding site, which correlated well with in vitro inhibitory activity. nih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency. For example, molecular dynamics simulations, which can validate docking results, have confirmed that certain thiophene-isoquinoline hybrids form more stable and effective complexes with AChE compared to reference inhibitors. nih.gov
| Compound Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Thiophene-isoquinolinone hybrids | Acetylcholinesterase (AChE) | Strong and specific interactions with active site residues | nih.gov, researchgate.net |
| 2-(Thiophen-2-yl)-1H-indoles | HIV-1 Reverse Transcriptase | Ring-stacking and hydrogen bond interactions | nih.gov, researchgate.net |
| 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | Acetylcholinesterase (AChE) | Binding within the active site, suggesting inhibitor activity | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods provide detailed information about electron distribution, orbital energies, and other molecular descriptors. For thiophene-isoquinolinone derivatives, DFT calculations have been used to confirm their favorable electronic properties and reactivity. nih.govresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies higher reactivity and a greater tendency for electronic charge transfer. nih.gov Such calculations, often performed at a specific level of theory like B3LYP/6–311++G(d,p), help in understanding the intrinsic properties of the molecule that contribute to its biological activity. nih.govnih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.10 eV | Energy of the highest occupied molecular orbital | nih.gov |
| LUMO Energy | -2.22 eV | Energy of the lowest unoccupied molecular orbital | nih.gov |
| Energy Gap (ΔE) | 3.88 eV | Indicates chemical reactivity and kinetic stability | nih.gov |
| Dipole Moment | 2.25 Debye | Measures the polarity of the molecule | nih.gov |
Mechanistic Computational Studies for Reaction Pathway Elucidation
Computational studies are instrumental in mapping out the potential reaction pathways for chemical transformations. By calculating the energy barriers and stability of intermediates and transition states, researchers can predict the most likely mechanism for a given reaction. For example, computational studies at the M06/6-311G(d,p) level of theory have been used to explore the detailed mechanism of the isoquinoline ring-opening and denitrogenation in supercritical water. researchgate.net These studies identified multiple possible reaction paths and determined the rate-limiting steps by calculating the energy barriers for each step. researchgate.net It was found that catalysis by water molecules significantly lowers the reaction energy barriers, highlighting the role of the solvent environment in the reaction mechanism. researchgate.net Such insights are crucial for optimizing reaction conditions and for understanding the degradation pathways of complex heterocyclic molecules.
Predictive Modeling for Structure-Activity Relationship Refinement
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is used to refine molecular designs for improved potency. For a series of 1-aryl-tetrahydroisoquinoline analogs with anti-HIV activity, 2D-QSAR models were developed using methods like genetic function approximation (GFA) and multiple linear regression (MLR). nih.gov These models successfully explained a high percentage of the variance in biological activity and demonstrated good predictive power. nih.gov Furthermore, 3D-QSAR models, such as molecular field analysis (MFA), can provide insights into the substitutional requirements for favorable drug-receptor interactions, indicating which regions of the molecule are important for its activity. nih.gov By combining these methodologies, researchers can gain a deeper understanding of the key structural features required for designing more potent analogs. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
